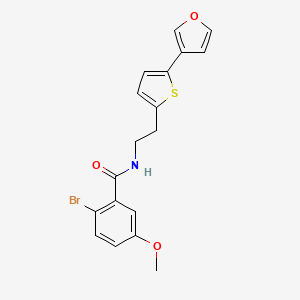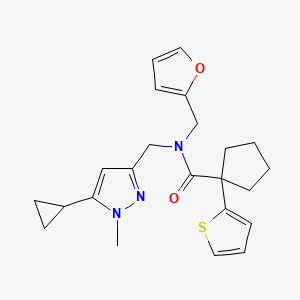![molecular formula C14H12FNO4S B2792486 N-[(4-fluorophenyl)sulfonyl]-N-phenylglycine CAS No. 117309-30-5](/img/structure/B2792486.png)
N-[(4-fluorophenyl)sulfonyl]-N-phenylglycine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-[(4-fluorophenyl)sulfonyl]-N-phenylglycine” is a chemical compound with the molecular formula C14H12FNO4S . It is related to the class of organic compounds known as glutamic acid and derivatives . These are compounds containing glutamic acid or a derivative thereof resulting from the reaction of glutamic acid at the amino group or the carboxy group, or from the replacement of any hydrogen of glycine by a heteroatom .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 14 carbon atoms, 12 hydrogen atoms, 1 fluorine atom, 1 nitrogen atom, 4 oxygen atoms, and 1 sulfur atom . The average mass is 309.313 Da and the monoisotopic mass is 309.047119 Da .Wirkmechanismus
The mechanism of action of N-[(4-fluorophenyl)sulfonyl]-N-phenylglycine is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of COX-2, which is involved in the production of pro-inflammatory prostaglandins. It has also been found to inhibit the activity of HDACs, which play a role in the regulation of gene expression. Furthermore, this compound has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of antioxidant and detoxification genes.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of COX-2, which reduces the production of pro-inflammatory prostaglandins. This compound has also been found to induce apoptosis in cancer cells by inhibiting the activity of HDACs. Furthermore, this compound has been shown to protect neurons from oxidative stress and inflammation, which may be beneficial for the treatment of neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-[(4-fluorophenyl)sulfonyl]-N-phenylglycine is its potential as a therapeutic agent for the treatment of various diseases. It has been shown to exhibit anti-inflammatory, anticancer, and neuroprotective effects in various preclinical studies. Furthermore, this compound is relatively easy to synthesize and purify, making it readily available for research purposes.
One of the limitations of this compound is its poor solubility in water, which may limit its bioavailability and efficacy. Furthermore, this compound has not yet been tested in clinical trials, and its safety and efficacy in humans are not yet known.
Zukünftige Richtungen
There are several future directions for the research and development of N-[(4-fluorophenyl)sulfonyl]-N-phenylglycine. One area of research is the optimization of the synthesis method to improve the yield and purity of the final product. Another area of research is the investigation of the safety and efficacy of this compound in clinical trials. Furthermore, the development of this compound derivatives with improved solubility and bioavailability may enhance its therapeutic potential. Finally, the investigation of the mechanism of action of this compound and its potential as a modulator of epigenetic regulation may lead to the development of novel therapeutic strategies for the treatment of various diseases.
Synthesemethoden
N-[(4-fluorophenyl)sulfonyl]-N-phenylglycine can be synthesized through a multistep process starting from commercially available starting materials. The first step involves the reaction of 4-fluoroaniline with chlorosulfonic acid to form 4-fluoroanilinesulfonic acid. The second step involves the reaction of 4-fluoroanilinesulfonic acid with N-phenylglycine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form this compound. The final product can be purified through recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
N-[(4-fluorophenyl)sulfonyl]-N-phenylglycine has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anticancer, and neuroprotective effects in various preclinical studies. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins. It has also been shown to induce apoptosis in cancer cells by inhibiting the activity of histone deacetylases (HDACs), enzymes that are overexpressed in cancer cells. Furthermore, this compound has been found to protect neurons from oxidative stress and inflammation, making it a potential therapeutic agent for the treatment of neurodegenerative disorders such as Alzheimer's disease.
Eigenschaften
IUPAC Name |
2-(N-(4-fluorophenyl)sulfonylanilino)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FNO4S/c15-11-6-8-13(9-7-11)21(19,20)16(10-14(17)18)12-4-2-1-3-5-12/h1-9H,10H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSEHLVVQTMBDBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(CC(=O)O)S(=O)(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{4-[5-(2H-1,3-benzodioxol-5-yl)-1-methanesulfonyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2792406.png)
![(Z)-methyl 2-(2-((4-(dimethylamino)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2792409.png)
![5,5-Dimethyl-2-[(phenylimino)methyl]-1,3-cyclohexanedione](/img/no-structure.png)


![2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2792416.png)


![7-(4-chlorophenyl)-3-(3-methoxybenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2792420.png)

![2-mercapto-3-pentyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2792422.png)

